9-Acetyl-4-fluorocarbazole
Description
9-Acetyl-4-fluorocarbazole is a fluorinated carbazole derivative featuring an acetyl group (-COCH₃) at the 9-position and a fluorine atom at the 4-position of the carbazole ring. Carbazoles are heterocyclic aromatic compounds with a 12-π-electron system, widely studied for their pharmaceutical, optoelectronic, and material science applications.
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
1-(4-fluorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10FNO/c1-9(17)16-12-7-3-2-5-10(12)14-11(15)6-4-8-13(14)16/h2-8H,1H3 |
InChI Key |
GGHXUFRLXYITKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences among carbazole derivatives arise from substituent types, positions, and their electronic effects. Below is a comparative analysis:
Table 1: Structural Comparison of Carbazole Derivatives
Key Observations:
- Substituent Position: Fluorine at C4 (in this compound) vs. C6 () alters electronic distribution.
- Substituent Type: Acetyl groups (electron-withdrawing) contrast with propyl (electron-donating, ) or benzyl (bulky, ), influencing solubility and intermolecular interactions .
- Core Structure: Tetrahydrocarbazoles () exhibit reduced aromaticity compared to planar carbazoles (), impacting biological activity and material properties .
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